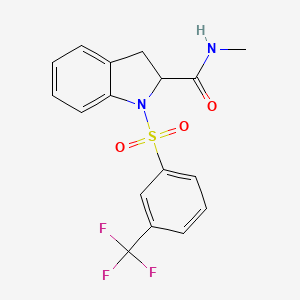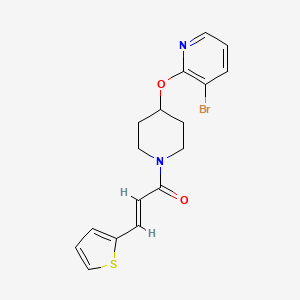
N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indoline core, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline core, with the various functional groups attached at specific positions. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to enhance the electrophilicity of adjacent carbons, making them more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Antiviral Agents
Compounds derived from the core structure of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide have shown promising results as broad-spectrum antiviral agents . These derivatives have been tested against various viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). Some compounds exhibited high antiviral activity with low IC50 values, indicating their potential as effective antiviral drugs .
HIV Reverse Transcriptase Inhibitors
Isatin derivatives, which share a similar structural motif with N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide, have been identified as inhibitors of HIV reverse transcriptase. These compounds have demonstrated significant inhibitory activity, with IC50 values in the micromolar range, suggesting their utility in HIV treatment strategies .
Cancer Therapeutics
Indole derivatives, which include the N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide scaffold, are being explored for their anticancer properties. These compounds are investigated for their ability to treat various cancer cells, leveraging their role in cell biology and potential to disrupt cancer cell proliferation .
Microbial Infections
The indole core present in N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is also being studied for its antimicrobial properties. Research indicates that indole derivatives can be effective against a range of microbial infections, offering a new avenue for the development of antibiotics .
Neurological Disorders
Research into indole derivatives has shown potential applications in treating neurological disorders. The structural features of compounds like N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide may contribute to the development of treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Organic Synthesis
N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide and its derivatives serve as key intermediates in organic synthesis. They are used in the synthesis of complex molecules, including natural products and pharmaceuticals, due to their versatile reactivity and ability to undergo various chemical transformations .
Electron-Withdrawing Dopants
Compounds with the trifluoromethyl group, similar to N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide, act as strong electron-withdrawing p-type dopants. They are particularly useful in enhancing the properties of carbon nanotubes, which have applications in electronics and materials science .
Enantioselective Synthesis
The trifluoromethyl group in compounds like N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is leveraged in enantioselective synthesis. This is crucial for creating chiral molecules with specific configurations, which is important in the pharmaceutical industry for producing drugs with desired biological activities .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c1-21-16(23)15-9-11-5-2-3-8-14(11)22(15)26(24,25)13-7-4-6-12(10-13)17(18,19)20/h2-8,10,15H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNGBXSYXKYBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)
![6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2855940.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)

![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)


![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)
